8-((4-(Bencilosulfonil)piperidin-1-il)sulfonil)quinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

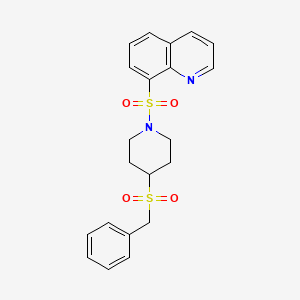

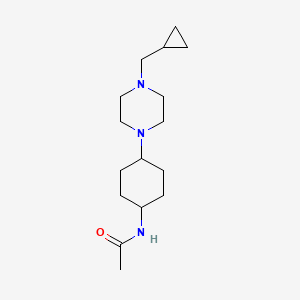

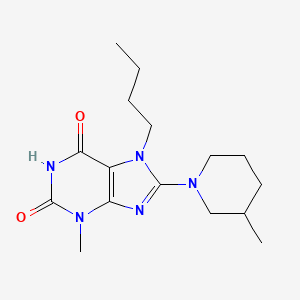

“8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” is a compound with the molecular formula C21H22N2O2S . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

While specific chemical reactions involving “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” are not detailed in the retrieved sources, piperidine derivatives are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación

- Investigación: Los estudios han explorado los efectos citotóxicos de la 8-((4-(Bencilosulfonil)piperidin-1-il)sulfonil)quinolina contra líneas celulares cancerosas. Los investigadores investigan su mecanismo de acción, selectividad y potencial para la terapia combinada .

- Hallazgos: Algunos derivados de quinolina, incluyendo aquellos estructuralmente relacionados con nuestro compuesto, han demostrado actividad antiviral. Los investigadores han evaluado su eficacia contra la ARN polimerasa dependiente de ARN (RdRp) de virus como el SARS-CoV-2 .

Actividad Antitumoral

Propiedades Antivirales

Direcciones Futuras

Piperidine derivatives, such as “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline”, continue to be an area of interest in drug discovery due to their wide spectrum of biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Mecanismo De Acción

Target of action

The compound “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” contains a piperidine ring, which is a common structure in many pharmaceuticals. Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of action

Compounds containing a piperidine ring often interact with various types of receptors in the body, leading to a wide range of biological effects .

Biochemical pathways

Without specific information on “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The piperidine ring is a common feature in many drugs and can influence their pharmacokinetic properties .

Result of action

Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structures and targets .

Análisis Bioquímico

Biochemical Properties

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in the sulfonylation process, thereby affecting the overall metabolic activities within the cell .

Cellular Effects

The effects of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness in biochemical assays. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell . Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and can bind to various proteins within the cell . Its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

8-(4-benzylsulfonylpiperidin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)19-11-14-23(15-12-19)29(26,27)20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVRIEMMLQGNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2591803.png)

![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2591810.png)

![Methyl 3-[(4-methylphenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)

![N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591821.png)